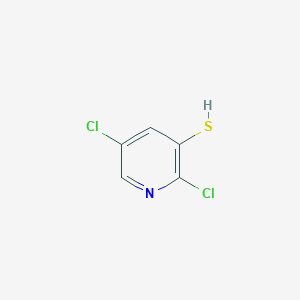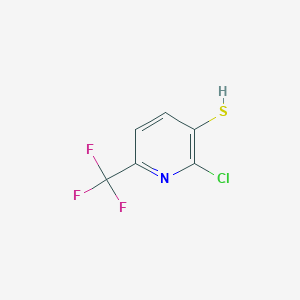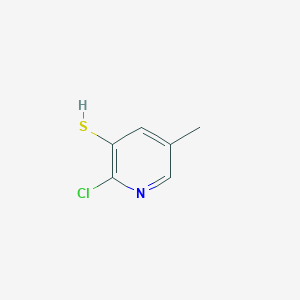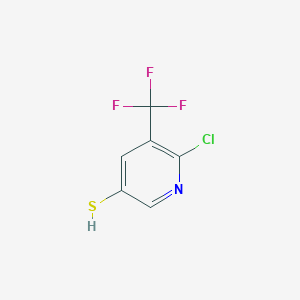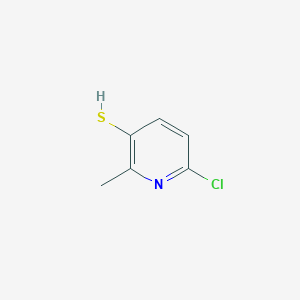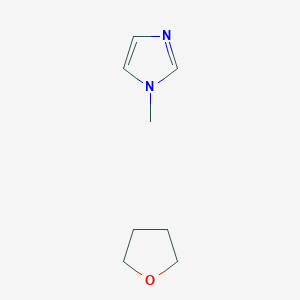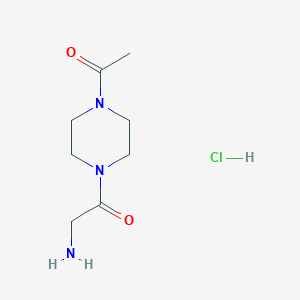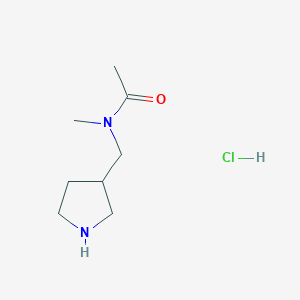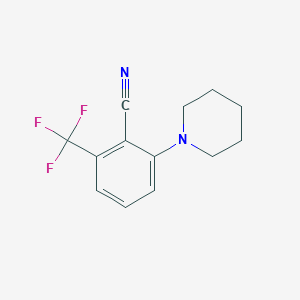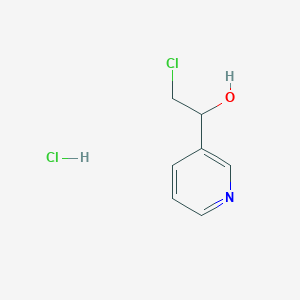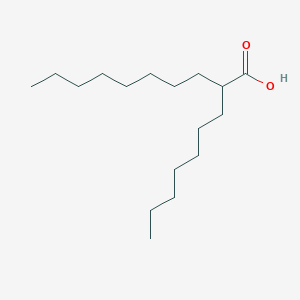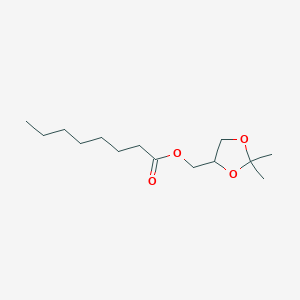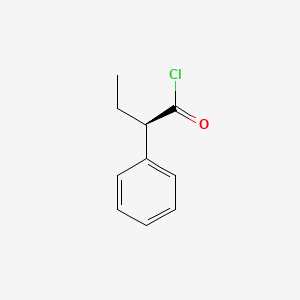
(r)-(-)-2-Phenylbutyryl chloride
Vue d'ensemble
Description
(r)-(-)-2-Phenylbutyryl chloride is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Determination of Absolute Configuration of Alcohols : (R)-(-)-2-Phenylbutyryl chloride is used in the kinetic resolution of racemic 2-phenylbutyryl chloride by hindered chiral secondary alcohols. This method helps in determining the absolute configuration of secondary alcohols (Barnekow & Cardellina, 1989).
Analysis in Neurochemistry : This compound is employed in the derivatization process in neurochemical analyses, such as determining levels of dopamine and dopamine-derived compounds in human brain areas, which is relevant in the study of alcoholism, parkinsonism, and other diseases (Musshoff et al., 2000).
Chiral Building Blocks in Organic Synthesis : Alkyl 2-oxo-4-phenylbutyrates are reduced to alkyl (R)-2-hydroxy-4-phenylbutyrates using this compound, providing chiral building blocks for various synthetic applications, such as in the production of Angiotensin Converting Enzyme (ACE) inhibitors (Dao et al., 1998).
Formation of Chiral-At-Metal Complexes : It's used in the transformation of (R)-3-phenylbutanol into enantiopure ligand diphenyl((R)-3-phenylbutyl)phosphane, which is significant in the formation of chiral-at-metal P-tethered arene ruthenium(II) complexes (Pinto et al., 2004).
Synthesis of Diastereomeric Prodrugs : this compound is utilized in the synthesis of diastereomeric propranolol ester prodrugs, contributing significantly to pharmaceutical chemistry and drug design (Udata et al., 1999).
Investigation of Enzyme Activity : The compound is involved in the study of enzyme activities, such as carbonyl reductase from Candida krusei, which is responsible for the reduction of ethyl 2-oxo-4-phenylbutyrate, an important reaction in the synthesis of ACE inhibitors (Li, Ni, & Sun, 2010).
Metabolism Studies : It is used in studies investigating the metabolism of various substances, such as sodium phenylbutyrate in the context of urea cycle disorders, where its metabolism involves key enzymes like medium chain acyl-CoA dehydrogenase (Kormanik et al., 2012).
Synthesis of Optically Active Ligands : The synthesis of optically active ligands, such as acridino-18-crown-6 ethers, utilizes this compound, contributing to the development of potentiometric sensors (Kertész et al., 2009).
Study of Ion Channels : Research on the stereospecificity of ion channels, such as chloride ion channels, employs chiral analogs of this compound to understand the influence of chirality on ion flux (Bettoni et al., 1987).
Propriétés
IUPAC Name |
(2R)-2-phenylbutanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXMHCMPIAYMGT-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


